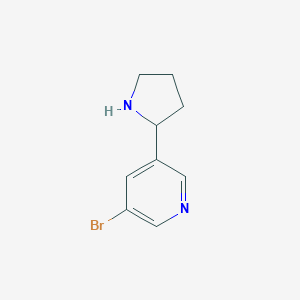

3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOQHGHGEPQGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402900 | |

| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71719-06-7 | |

| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available 5-bromonicotinic acid. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages:

-

Construction of the Pyrroline Intermediate: This stage focuses on the formation of the five-membered nitrogen heterocycle attached to the pyridine ring, starting from 5-bromonicotinic acid.

-

Reduction to the Final Pyrrolidine: The concluding step involves the reduction of the pyrroline ring to the desired saturated pyrrolidine.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Intermediate E)

This stage involves a four-step sequence starting from 5-bromonicotinic acid.

Step 1.1: Synthesis of 5-Bromonicotinoyl Chloride (B)

-

Methodology: To a suspension of 5-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 1.2: Synthesis of N-Methoxy-N-methyl-5-bromonicotinamide (Weinreb Amide) (C)

-

Methodology: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM (10 vol) is added a base such as triethylamine or pyridine (2.5 eq) at 0 °C. A solution of the crude 5-bromonicotinoyl chloride (1.0 eq) in DCM (5 vol) is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1.3: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one (D)

-

Methodology: To a solution of the Weinreb amide (C) (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C is added a solution of methylmagnesium bromide or methyllithium (1.5 eq) in a suitable solvent dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by column chromatography.

Step 1.4: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (E)

-

Methodology: A solution of diisopropylamine (1.2 eq) in anhydrous THF (5 vol) is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of the ketone (D) (1.0 eq) in anhydrous THF (5 vol) is then added dropwise at -78 °C, and the mixture is stirred for 1 hour. A solution of 1-Boc-2-(bromomethyl)pyrrolidine (1.1 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with an acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to remove the Boc protecting group and facilitate cyclization. After neutralization, the crude product is purified by column chromatography.

Stage 2: Reduction of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to this compound (F)

-

Methodology: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).[1] The solution is cooled to -40 °C using a dry ice-acetonitrile bath.[1] Sodium borohydride (747 mg, 19.75 mmol) is added in portions over 10 minutes, during which the temperature is allowed to rise to -20 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature. The majority of the solvent is removed using a rotary evaporator. Water (200 mL) is added to the residue, and the pH is adjusted to be alkaline with sodium hydroxide.[1] The aqueous layer is extracted with dichloromethane (2 x 90 mL).[1] The combined organic layers are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.[1] The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to afford this compound as a yellow oil.[1]

Quantitative Data

The following table summarizes the key quantitative data for the final reduction step of the synthesis. Data for the initial four steps is dependent on specific laboratory conditions and would require experimental determination for accurate reporting.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [1] |

| Amount of Starting Material | 2.0 g (8.8 mmol) | [1] |

| Reducing Agent | Sodium Borohydride | [1] |

| Amount of Reducing Agent | 747 mg (19.75 mmol) | [1] |

| Solvent | Methanol/Acetic Acid (80:20 v/v) | [1] |

| Solvent Volume | 80 mL | [1] |

| Reaction Temperature | -40 °C to -20 °C, then room temperature | [1] |

| Product | This compound | [1] |

| Yield | 1.8 g (90%) | [1] |

| Appearance | Yellow oil | [1] |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.

Figure 2: Logical workflow for the synthesis of this compound.

References

physicochemical properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information herein is intended to support research and development activities by providing key data and experimental context.

Core Physicochemical Properties

This compound is a pyridine derivative and a nornicotine analog.[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in various scientific assays.

| Property | Value | Source |

| Molecular Formula | C9H11BrN2 | [1][2] |

| Molecular Weight | 227.1 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 295.4 ± 40.0 °C (Predicted) | [1][2] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 8.56 ± 0.10 (Predicted) | [1] |

| LogP | 2.59740 | [2] |

| Storage Conditions | 2-8°C, protect from light | [1] |

| Melting Point | N/A | [2] |

Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development to predict the pharmacokinetic behavior of new chemical entities.[4][5]

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]

Materials:

-

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

-

Methanol/acetic acid (80:20 v/v)

-

Sodium borohydride

-

Water

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous potassium carbonate

-

Saturated saline

Procedure:

-

Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in a mixed solvent of methanol and acetic acid.

-

Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath.

-

Add sodium borohydride to the reaction mixture in batches while stirring vigorously, maintaining the temperature below -20°C.

-

Allow the reaction mixture to warm to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Add water to the residue and adjust the pH to be alkaline with sodium hydroxide.

-

Perform extraction with dichloromethane.

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

-

Filter and concentrate the solution.

-

Purify the crude product by silica gel column chromatography with an eluent of ethyl acetate-methanol (1:1 v/v) to obtain the target compound.[1]

General Methodologies for Physicochemical Property Determination

In early drug discovery, high-throughput methods are employed to determine key physicochemical properties.[4]

-

Solubility: The solubility of a compound is a critical factor influencing its absorption.[5] Methods for its determination include thermodynamic and kinetic solubility assays. High-throughput screening often utilizes automated systems that can analyze a large number of compounds rapidly.

-

Lipophilicity (LogP): Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), affects a drug's permeability and distribution.[6] A common method for its determination is the shake-flask method, though chromatographic methods (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) are more suited for high-throughput screening.

-

pKa (Ionization Constant): The ionization constant (pKa) influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a classic method for pKa determination. For high-throughput purposes, methods like capillary electrophoresis and spectrophotometry are often used.[4]

Biological Context and Applications

This compound is an analog of nornicotine.[1] Nornicotine is a metabolite of nicotine and acts as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[7] Due to its structural similarity to nornicotine, this compound is utilized as a hapten in immunoassays.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

References

- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]

- 2. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]

- 3. 3-Bromo-5-pyrrolidinopyridine | 944718-19-8 | UMB71819 [biosynth.com]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]

Technical Guide: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine (CAS No. 71719-06-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog. Due to the limited availability of specific biological activity data for this compound in publicly accessible literature, this document focuses on its chemical properties, synthesis, and the experimental protocols required for its pharmacological characterization. The information presented is intended to guide researchers in their investigation of this and similar compounds.

Chemical and Physical Properties

CAS Number: 71719-06-7

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 295.4 ± 40.0 °C (Predicted) | [1] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.56 ± 0.10 (Predicted) | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis

A general and efficient method for the synthesis of this compound has been reported.[1] The process involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolution: Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).

-

Cooling: Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.

-

Reduction: Add sodium borohydride (747 mg, 19.75 mmol) to the reaction mixture in batches over 10 minutes, maintaining vigorous stirring. The temperature may rise to -20 °C during addition.

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Remove the majority of the solvent using a rotary evaporator.

-

Add water (200 mL) to the residue.

-

Adjust the pH to alkaline with sodium hydroxide.

-

Extract the aqueous solution with dichloromethane (2 x 90 mL).

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

-

Filter and concentrate the organic phase.

-

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate-methanol (1:1 v/v) to yield this compound as a yellow oil (1.8 g, 90% yield).

-

Confirmation: Confirm the structure of the product using NMR spectroscopy (¹H NMR and ¹³C NMR).

Biological Activity and Potential Signaling Pathways

As a nornicotine analog, this compound is expected to exhibit activity at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself is a metabolite of nicotine and acts as an agonist at various nAChR subtypes. The specific affinity and functional activity (agonist or antagonist) of this compound at different nAChR subtypes would need to be determined experimentally.

Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. The two most prominent pathways activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial in regulating a variety of cellular processes, including cell survival, proliferation, and differentiation.

Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound, assuming it acts as a nAChR agonist.

Experimental Protocols for Pharmacological Characterization

To determine the precise biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity (Ki) of the test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).

-

Radioligand (e.g., [³H]epibatidine or [³H]cytisine).

-

Unlabeled competitor for non-specific binding determination (e.g., nicotine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates, vacuum filtration manifold, and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization: Calcium Flux Assay

This assay measures the ability of the test compound to activate nAChRs and cause an influx of calcium into the cell, providing information on its functional activity (agonist or antagonist).

Materials and Reagents:

-

Cells expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Known nAChR agonist (e.g., acetylcholine or nicotine) and antagonist (e.g., mecamylamine).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Assay:

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject a solution of this compound at various concentrations and immediately begin recording the change in fluorescence over time.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

-

Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value. For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.

Functional Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity and is a gold standard for characterizing the functional properties of ligand-gated ion channels like nAChRs.

Materials and Reagents:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the nAChR of interest.

-

TEVC setup (amplifier, micromanipulators, perfusion system).

-

Recording solution (e.g., ND96).

-

Test compound solutions.

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply the test compound at various concentrations via the perfusion system and record the resulting current.

-

-

Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy (I_max).

Safety and Handling

As there is no specific safety data sheet for this compound, precautions for handling similar brominated pyridine compounds should be followed. These compounds are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a nornicotine analog with the potential to interact with nicotinic acetylcholine receptors. This technical guide provides a foundation for its synthesis and comprehensive pharmacological characterization. The detailed experimental protocols for binding and functional assays will enable researchers to elucidate its specific biological activity and potential as a pharmacological tool or therapeutic lead. Further investigation is required to determine its precise affinity, functional profile at various nAChR subtypes, and its downstream cellular effects.

References

Spectroscopic Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research, drug development, and quality control activities by providing a robust set of expected analytical data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including various substituted pyridines and pyrrolidines.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.45 | d | ~2.0 | H-2 (Pyridine) |

| ~8.30 | d | ~2.0 | H-6 (Pyridine) |

| ~7.75 | t | ~2.0 | H-4 (Pyridine) |

| ~4.20 | t | ~7.5 | H-2' (Pyrrolidine) |

| ~3.30 - 3.45 | m | - | H-5'a (Pyrrolidine) |

| ~3.15 - 3.25 | m | - | H-5'b (Pyrrolidine) |

| ~2.10 - 2.25 | m | - | H-3'a (Pyrrolidine) |

| ~1.90 - 2.05 | m | - | H-3'b, H-4' (Pyrrolidine) |

| ~1.75 (broad s) | s | - | NH (Pyrrolidine) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-6 (Pyridine) |

| ~148.5 | C-2 (Pyridine) |

| ~140.0 | C-5 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

| ~60.0 | C-2' (Pyrrolidine) |

| ~46.0 | C-5' (Pyrrolidine) |

| ~35.0 | C-3' (Pyrrolidine) |

| ~25.0 | C-4' (Pyrrolidine) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (secondary amine) |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1100 | Medium | C-N stretch (aromatic and aliphatic amine) |

| ~1020 | Medium | C-Br stretch |

| ~850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS) Data

The predicted mass spectrum is based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |

| 147 | Moderate | [M - Br]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~4 s

-

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 s

-

-

Process the spectrum similarly to the ¹H NMR.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure:

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer. For direct infusion, a solution of the sample is introduced directly into the ion source.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [1][4] |

| Molecular Weight | 227.1 g/mol | [1][4] |

| Boiling Point (Predicted) | 295.4 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1][4] |

| CAS Number | 71719-06-7 | [1] |

Quantitative Solubility Data

The following table is provided as a structured template to record experimentally determined solubility data for this compound in a variety of solvents relevant to pharmaceutical and laboratory applications. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25°C) and physiological temperature (e.g., 37°C).

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method Used |

| Phosphate-Buffered Saline (PBS), pH 7.4 | ||||

| Simulated Gastric Fluid (SGF) | ||||

| Simulated Intestinal Fluid (SIF) | ||||

| Water | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Acetone |

Note: The molar concentration can be calculated using the molecular weight of this compound (227.1 g/mol ).

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing a more accurate equilibrium value for lead optimization and formulation.[2][5]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[6] This method is prone to supersaturation but is valuable for its speed and low sample consumption.[2][7]

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[6][8]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.[5]

-

Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock dilution to the wells of a new microtiter plate. Subsequently, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations and a consistent final DMSO concentration (typically ≤1%).[6][8]

-

Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours).[2][8]

-

Detection of Precipitation:

-

Nephelometry: Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[2][5][8]

-

Direct UV Assay: Alternatively, filter the solutions to remove any precipitate.[8] The concentration of the dissolved compound in the filtrate is then quantified using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength.[2][8]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[3][9] This "shake-flask" method is considered the gold standard for solubility measurement.[10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., PBS, pH 7.4, water, or organic solvents).[3] The presence of excess solid is crucial to ensure that equilibrium is reached.[11]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or thermomixer (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][6][9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[2][6]

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][12]

-

A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

-

Data Analysis: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the kinetic and thermodynamic solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility in research and development. While pre-existing data is scarce, the experimental protocols for kinetic and thermodynamic solubility outlined in this guide provide a robust framework for its determination. By systematically applying these methodologies and recording the data in the provided template, researchers can generate the high-quality, reliable solubility profiles necessary to advance their scientific objectives. Accurate solubility data is indispensable for ensuring the validity of in vitro studies and for making informed decisions in the drug development pipeline.

References

- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

For researchers and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of commercial suppliers for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications as a hapten for immunoassays.[1] This document outlines key technical data, a detailed synthesis protocol, and logical workflows to aid in sourcing and utilization.

Physicochemical Properties

This compound is a versatile chemical intermediate. A summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 71719-06-7 | [1][2] |

| Molecular Formula | C9H11BrN2 | [1][2] |

| Molecular Weight | 227.1 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 295.4±40.0 °C (Predicted) | [1][2] |

| Density | 1.434±0.06 g/cm3 (Predicted) | [1][2] |

| pKa | 8.56±0.10 (Predicted) | [1] |

| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions. | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes a selection of these vendors and the typical specifications for their products. It is important to note that for some suppliers, this compound is available as the dihydrochloride salt.

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| J & K SCIENTIFIC LTD. | This compound | Not Specified | Contact for details |

| Tetranov Biopharm | This compound | Not Specified | Contact for details |

| Chemsky (shanghai) International Co.,Ltd. | This compound | Not Specified | Contact for details |

| Record Tech (Shanghai) Co., LTD. | This compound | Not Specified | Contact for details |

| Hangzhou Sage Chemical Co., Ltd. | This compound | Not Specified | Contact for details |

| Shanghai Amole Biotechnology Co., Ltd. | (RS)-3-Bromo Nornicotine | 96.0% | 100mg, 1g, 250mg, 25g |

| Ambeed, Inc. (via Sigma-Aldrich) | This compound | 98% | Contact for details |

| AK Scientific Inc. | (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride | Not Specified | 100mg, 500mg, 1g |

| 2A Biotech | This compound | Not Specified | Contact for details |

| Biosynth | 3-Bromo-5-pyrrolidinopyridine | Not Specified | Contact for details |

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]

Materials:

-

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol)

-

Methanol/acetic acid (80:20 v/v), 80 mL

-

Sodium borohydride (747 mg, 19.75 mmol)

-

Dry ice-acetonitrile bath

-

Water

-

Sodium hydroxide

-

Dichloromethane

-

Saturated saline

-

Anhydrous potassium carbonate

-

Silica gel for column chromatography

-

Ethyl acetate-methanol (1:1 v/v)

Procedure:

-

Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in the methanol/acetic acid solvent mixture.

-

Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.

-

Add sodium borohydride to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Remove most of the solvent using a rotary evaporator.

-

Add 200 mL of water to the residue and adjust the pH to be alkaline with sodium hydroxide.

-

Extract the aqueous solution with dichloromethane (2 x 90 mL).

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.

-

Filter the solution and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography (10x4 cm) using an eluent of 1:1 (v/v) ethyl acetate-methanol.

-

The final product, this compound, is obtained as a yellow oil (1.8 g, 90% yield).[1]

-

The structure of the product can be confirmed by NMR hydrogen (400 MHz, CDCl3) and carbon (100 MHz, CDCl3) spectra.[1]

Visualizing Workflows and Structures

To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a logical workflow for supplier selection and the chemical transformation described in the synthesis protocol.

Caption: Workflow for Selecting a Commercial Chemical Supplier.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications in immunological assays. While experimental three-dimensional structural data for this specific compound is not publicly available, this guide synthesizes information from its synthesis, spectroscopic characterization, and detailed computational studies of its parent compound, nornicotine. This information is critical for understanding its chemical behavior, potential biological activity, and for guiding further research and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and immunology. As an analog of nornicotine, a primary metabolite of nicotine, it serves as a valuable tool for studying nicotinic acetylcholine receptors (nAChRs) and for the development of specific antibodies.[1] Understanding the molecule's three-dimensional structure and conformational flexibility is paramount for elucidating its interactions with biological targets and for the rational design of related compounds.

This guide summarizes the available data on this compound, including its synthesis and key physicochemical properties. In the absence of direct experimental structural data, we draw upon high-level computational studies of nornicotine to infer the likely conformational landscape of its brominated derivative.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.1 g/mol | [1] |

| CAS Number | 71719-06-7 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 295.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.56 ± 0.10 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been reported via the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] The structural confirmation of the final product was achieved through nuclear magnetic resonance (NMR) spectroscopy.[1]

Experimental Protocol: Synthesis

The following protocol is based on the reported synthesis of this compound[1]:

-

Dissolution: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).

-

Cooling: The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.

-

Reduction: Sodium borohydride (747 mg, 19.75 mmol) is added to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.

-

Work-up:

-

The reaction is allowed to warm to room temperature.

-

The solvent is removed using a rotary evaporator.

-

Water (200 mL) is added to the residue.

-

The solution is made alkaline with sodium hydroxide.

-

The aqueous phase is extracted with dichloromethane (2 x 90 mL).

-

The combined organic phases are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.

-

-

Purification: The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to yield this compound as a yellow oil (1.8 g, 90% yield).[1]

Spectroscopic Confirmation

The structure of the synthesized compound was confirmed by ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) spectroscopy.[1] While the detailed spectral data is not publicly available, the citation of these standard techniques indicates a successful synthesis and structural verification.

Molecular Structure and Conformation

Direct experimental determination of the three-dimensional structure of this compound through methods like X-ray crystallography has not been reported. However, valuable insights into its conformational preferences can be derived from computational studies on its parent compound, nornicotine.

Conformational Analysis based on Nornicotine

High-level ab initio calculations on nornicotine reveal that it is a conformationally flexible molecule, existing as a mixture of several conformers in the gas phase.[2] The primary conformational variability arises from the rotation around the C-C bond connecting the pyridine and pyrrolidinyl rings.

The key findings from the conformational analysis of nornicotine that are relevant to this compound are:

-

Trans Conformation Preference: The lowest energy conformers of nornicotine adopt a trans orientation, where the two rings are positioned on opposite sides of the connecting C-C bond.[2]

-

Low Rotational Barriers: The energy barriers for the interconversion between these conformers are relatively low (less than 6 kcal/mol), indicating that the molecule can readily sample different conformations at room temperature.[2]

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (envelope or twist).

It is highly probable that this compound exhibits similar conformational behavior. The presence of the bromine atom at the 3-position of the pyridine ring is expected to have a minor influence on the rotational barrier around the inter-ring bond, but it may affect the relative populations of the different conformers due to steric and electronic effects.

Caption: Synthetic workflow for this compound.

Structure-Activity Relationships and Drug Development Implications

The conformational flexibility of this compound has significant implications for its interaction with biological targets. The ability to adopt multiple low-energy conformations allows the molecule to adapt its shape to fit into different binding pockets. For drug development professionals, understanding this conformational landscape is crucial for:

-

Pharmacophore Modeling: Identifying the specific conformation responsible for biological activity.

-

Lead Optimization: Designing more rigid analogs that are "pre-organized" in the bioactive conformation to enhance binding affinity and selectivity.

-

Predicting Off-Target Effects: Assessing the potential for the molecule to bind to other receptors due to its conformational adaptability.

Caption: Simplified energy landscape showing interconversion of conformers.

Conclusion

While a complete experimental structural elucidation of this compound is yet to be reported, a substantial amount of information can be gathered from its synthesis and by analogy to its parent compound, nornicotine. The available data indicates that it is a conformationally flexible molecule, likely existing as an equilibrium of multiple trans conformers. This inherent flexibility is a key determinant of its chemical and biological properties. Further experimental studies, such as single-crystal X-ray diffraction and detailed NMR conformational analysis, are warranted to provide a more definitive picture of its three-dimensional structure and to validate the computational predictions. Such data would be invaluable for the continued development and application of this and related compounds in research and drug discovery.

References

Nornicotine Analogs: A Technical Guide for Nicotinic Acetylcholine Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit compositions result in a wide array of receptor subtypes, each with distinct pharmacological properties, making them critical targets for therapeutic development in areas such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4] Nornicotine, a primary metabolite of nicotine and a significant tobacco alkaloid, along with its synthetic analogs, serve as powerful pharmacological tools for dissecting the function of these diverse nAChR subtypes.[3][5] This guide provides an in-depth overview of nornicotine analogs, their quantitative pharmacology, key experimental protocols for their study, and the signaling pathways they modulate.

Pharmacology and Structure-Activity Relationships (SAR)

Nornicotine is structurally similar to nicotine but lacks the N-methyl group on the pyrrolidine ring.[2] This seemingly minor structural change significantly alters its pharmacological profile. Nornicotine demonstrates notable activity at α7 and α6-containing nAChRs.[3] The development of nornicotine analogs has been driven by the need for subtype-selective ligands to probe receptor function.

Structure-activity relationship studies reveal key insights:

-

The Protonatable Nitrogen: A basic, protonatable nitrogen on the pyrrolidine ring is crucial for binding affinity at most nAChR subtypes.[6]

-

N-Substituents: Modification of the pyrrolidine nitrogen influences potency and selectivity. For example, the removal of the N-methyl group (nicotine to nornicotine) alters subtype preference.

-

Conformational Restriction: Creating conformationally restricted analogs by introducing bridges or additional rings can dramatically alter selectivity. For instance, tethering a two-carbon bridge between the pyridyl and pyrrolidino moieties can decrease affinity for α4β2 receptors while maintaining it for α7 receptors.[2][7]

-

Pyridine Ring Modification: Changes to the pyridine ring, such as altering the nitrogen's position or adding substituents, can modulate both affinity and efficacy, sometimes converting a full agonist into a partial agonist or antagonist.[8][9]

The logical progression of SAR studies often involves synthesizing a library of analogs with systematic modifications to probe interactions with the receptor's binding pocket.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of nornicotine and selected analogs at various nAChR subtypes. This data is crucial for selecting the appropriate compound for a specific research question.

Table 1: Binding Affinities (Ki / IC50) of Nornicotine Analogs at nAChR Subtypes

| Compound/Analog | nAChR Subtype | Ki / IC50 (nM) | Radioligand | Source |

| (S)-Nornicotine | Neuromuscular | 21,000 | - | [10] |

| Nicotine | α4β2 | 1.0 | [3H]NIC | [7] |

| Nicotine | α7 | 770 | [3H]MLA | [7] |

| N-n-dodecylpyridinium | α4β2 | >10,000 | [3H]nicotine | [11] |

| A-84543 Analog (H-11MNH) | α2β2 | High Affinity | [3H]Epibatidine | [12] |

| A-84543 Analog (H-11MNH) | α4β2 | High Affinity | [3H]Epibatidine | [12] |

| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine (7a) | α4β2 | 0.12 | [3H]Epibatidine | [13] |

| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine (8a) | α4β2 | 0.35 | [3H]Epibatidine | [13] |

| TC299423 | α4β2 | 1.1 | [3H]Cytisine | [14] |

| TC299423 | α6β2 | 1.3 | [125I]α-CtxMII | [14] |

Note: Asterisk () indicates native receptor complexes which may include other subunits.*

Table 2: Functional Efficacy (EC50 / Emax) of Nornicotine Analogs at nAChR Subtypes

| Compound/Analog | nAChR Subtype | EC50 (µM) | Emax (% of ACh or Nicotine) | Assay Type | Source |

| (S)-Nornicotine | α7 | ~17 | 50% (vs ACh) | TEVC | [3] |

| (S)-Nornicotine | α6/α3 chimera | ~4 | 50% (vs ACh) | TEVC | [3] |

| Phenolic Analog 1 | human α4β2 | - | 50% (vs ACh) | Electrophysiology | [8] |

| Phenolic Analog 2 | human α4β2 | ~0.07 | 100% (vs ACh) | Electrophysiology | [8] |

| Metanicotine (8a) | α4β2 | 8.3 | 122% | Dopamine Release | [9] |

| Metanicotine (8a) | α6β2 | - | No Activity | Dopamine Release | [9] |

| Pyrimidine (8b) | α4β2 | 5.9 | 73% | Dopamine Release | [9] |

| Pyrimidine (8b) | α6β2 | 37 | 80% | Dopamine Release | [9] |

| TC299423 | α6β2* | 0.28 | 54% (vs Nicotine) | Dopamine Release | [14] |

Key Experimental Methodologies

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd, Ki) of an analog for a specific nAChR subtype. They typically involve incubating a biological preparation (e.g., cell membranes expressing the receptor) with a radiolabeled ligand and measuring the displacement of this ligand by the unlabeled test compound.[1][15]

Detailed Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step. Finally, resuspend the membrane pellet to a protein concentration of 0.5-1.0 mg/mL.[1]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL membrane prep, 50 µL radioligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and 50 µL of assay buffer.[1]

-

Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, and 50 µL of a high concentration of a known competitor (e.g., 100 µM Nicotine).[1]

-

Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of the nornicotine analog at various concentrations.[1]

-

-

Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[16]

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the log concentration of the test analog. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for characterizing the functional properties (e.g., efficacy, potency, ion selectivity) of ligands at nAChRs expressed in large cells, most commonly Xenopus oocytes.[17][18] The technique allows the experimenter to "clamp" the membrane voltage at a set potential and measure the ionic currents that flow through the receptor channels upon application of an agonist.

Detailed Protocol: TEVC on Xenopus Oocytes

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

cRNA Injection: Inject the oocytes with a solution containing the cRNA transcripts for the desired nAChR α and β subunits.[19]

-

Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable buffer to allow for the expression and assembly of nAChR channels on the oocyte membrane.[19]

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Voltage Clamping: Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to maintain (clamp) the potential at a desired holding value (e.g., -70 mV).[20][21]

-

Agonist Application: Apply the nornicotine analog to the oocyte via the perfusion system at increasing concentrations.

-

Data Acquisition and Analysis: Record the inward currents elicited by the agonist at each concentration. Plot the peak current amplitude against the agonist concentration and fit the data to the Hill equation to determine the EC50 (potency) and Imax (a measure of efficacy).[3]

Functional Assays

Many nAChR subtypes, particularly the α7 subtype, are highly permeable to Ca²⁺.[22][23] Calcium imaging uses fluorescent indicators to visualize the increase in intracellular calcium concentration that occurs upon receptor activation, providing a functional readout of agonist activity in cultured cells.

Detailed Protocol: Calcium Imaging

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the nAChR of interest, or primary neurons) on glass-bottom dishes or coverslips.

-

Indicator Loading: Rinse the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[24]

-

Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

-

Imaging: Mount the coverslip onto the stage of a fluorescence microscope (e.g., a confocal microscope).

-

Data Acquisition: Acquire a baseline fluorescence reading (F0). Perfuse the cells with the nornicotine analog and record the change in fluorescence intensity (F) over time.[24]

-

Analysis: The response is typically quantified as the change in fluorescence over the baseline (ΔF/F0 = (F - F0)/F0). Dose-response curves can be generated to determine the EC50 of the analog.[25]

Presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine (DA).[26] These assays measure the ability of a nornicotine analog to evoke the release of a specific neurotransmitter, often from brain tissue slices or synaptosomes.

Detailed Protocol: [³H]Dopamine Release from Striatal Slices

-

Tissue Preparation: Prepare coronal brain slices containing the striatum from a rat.[5]

-

Loading: Preload the slices by incubating them with [³H]dopamine in an oxygenated buffer.

-

Superfusion: Place the loaded slices in a superfusion chamber and perfuse with buffer at a constant rate to establish a stable baseline of tritium efflux.[11]

-

Stimulation: After establishing a baseline, switch to a buffer containing the nornicotine analog for a brief period (e.g., 1-2 minutes) to stimulate release.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment (before, during, and after stimulation).

-

Quantification and Analysis: Measure the radioactivity in each fraction using a scintillation counter. The agonist-evoked release is calculated as the percentage of total tritium released above the baseline. Dose-response curves can be generated to determine EC50 and Emax values.[5][11]

nAChR Signaling Pathways

Beyond their primary function as ion channels, nAChRs can initiate complex intracellular signaling cascades, often referred to as "metabotropic" signaling.[27] Activation of nAChRs, leading to cation influx (especially Ca²⁺), can trigger downstream pathways that influence cell survival, gene expression, and inflammation.

Key signaling pathways include:

-

PI3K/Akt Pathway: Agonist stimulation, particularly of α7 and α4β2 nAChRs, can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway. This cascade is crucial for neuroprotective effects, promoting cell survival by up-regulating anti-apoptotic proteins like Bcl-2.[22][28]

-

MAPK/ERK Pathway: Nicotinic agonists can cause the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[29][30]

-

JAK2/STAT3 Pathway: The α7 nAChR has been shown to couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which can regulate gene expression.[27]

-

PLC/IP₃ Pathway: Some nAChRs, like α7, can couple to Gαq proteins, activating phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores (e.g., the endoplasmic reticulum), further amplifying the calcium signal.[27]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]

- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. reactionbiology.com [reactionbiology.com]

- 20. researchgate.net [researchgate.net]

- 21. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 22. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to Hapten Synthesis for Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern diagnostics and drug development, immunoassays stand as a cornerstone for the sensitive and specific detection of a vast array of molecules. At the heart of immunoassays for small molecules lies the hapten, a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response. The art and science of hapten synthesis and conjugation are therefore critical for the development of robust and reliable immunoassays. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the synthesis of haptens for immunoassay development, offering detailed experimental protocols, data presentation, and visual workflows to empower researchers in this field.

The Foundation: Understanding Haptens and Immunoassays

A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response when attached to a larger carrier molecule, typically a protein.[1] This hapten-carrier conjugate, now immunogenic, can be used to generate antibodies that specifically recognize the hapten. These antibodies are the key reagents in immunoassays designed to detect and quantify the small molecule of interest.

Competitive immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly employed for hapten detection.[2] In a typical competitive ELISA, the hapten present in a sample competes with a labeled hapten (e.g., conjugated to an enzyme) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample.

Strategic Design: Crafting the Hapten for Optimal Performance

The design and synthesis of a hapten are pivotal steps that significantly influence the specificity and sensitivity of the resulting immunoassay.[3] Key considerations in hapten design include the selection of the modification site and the incorporation of a spacer arm.

Site Selection: Preserving Epitopes

The point of attachment of the linker to the hapten should be carefully chosen to ensure that the key antigenic determinants (epitopes) of the molecule are exposed and accessible for antibody recognition.[4] Modification at a site that is crucial for the molecule's characteristic structure can lead to the production of antibodies that do not recognize the free, unmodified hapten.

The Spacer Arm: Bridging the Gap

A spacer arm, or linker, is often introduced between the hapten and the carrier protein to increase the hapten's exposure to the immune system and minimize steric hindrance from the carrier protein.[5] The length and chemical nature of the spacer arm can impact the immunogenicity of the conjugate and the affinity of the resulting antibodies.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for key experiments in hapten synthesis and immunoassay development.

Synthesis of a Carboxylated Hapten Derivative

To enable conjugation to a carrier protein, a functional group, typically a carboxyl group, needs to be introduced into the hapten's structure. This can be achieved by reacting the hapten with a reagent containing a carboxyl group and a reactive group that can bind to the hapten.

Protocol: Introduction of a Carboxylic Acid Group

-

Dissolve the Hapten: Dissolve the hapten in a suitable organic solvent (e.g., anhydrous Dimethylformamide - DMF).

-

Add Reagents: Add a molar excess of a reagent containing a carboxylic acid and a reactive group (e.g., succinic anhydride) and a base (e.g., triethylamine or DMAP) to the hapten solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 16-24 hours).[6]

-

Purification: Purify the carboxylated hapten derivative using appropriate chromatographic techniques (e.g., column chromatography).

-

Characterization: Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hapten-Carrier Protein Conjugation

The covalent linkage of the hapten to a carrier protein is a critical step in the preparation of an immunogen. The choice of conjugation method depends on the functional groups present on the hapten and the carrier protein.[]

The carbodiimide-mediated active ester method is one of the most common and efficient techniques for conjugating haptens with carboxyl groups to the primary amino groups (e.g., lysine residues) of carrier proteins.[8]

Protocol: Active Ester Conjugation

-

Hapten Activation:

-

Dissolve the carboxylated hapten in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a molar excess of N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

-

Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours) to form the NHS-activated hapten.[10]

-

-

Protein Preparation:

-

Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0).[11]

-

-

Conjugation:

-

Slowly add the NHS-activated hapten solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12]

-

-

Purification:

-

Remove unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.

-

Glutaraldehyde is a homobifunctional crosslinker that can react with primary amino groups on both the hapten and the carrier protein, forming a Schiff base linkage.[13]

Protocol: Glutaraldehyde Conjugation

-

Solution Preparation:

-

Dissolve the hapten (containing a primary amine) and the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Glutaraldehyde Addition:

-

Slowly add a solution of glutaraldehyde to the hapten-protein mixture while stirring. The final concentration of glutaraldehyde should be optimized.

-

-

Reaction:

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).

-

-

Stabilization (Optional):

-

The Schiff base can be stabilized by reduction with sodium borohydride.

-

-

Purification:

-

Purify the conjugate by dialysis or gel filtration to remove excess glutaraldehyde and unreacted molecules.

-

Characterization of Hapten-Carrier Conjugates

It is crucial to characterize the hapten-carrier conjugate to determine the hapten-to-protein molar ratio (hapten density), as this can influence the immunogenicity of the conjugate.[14]

Protocol: Determination of Hapten Density by MALDI-TOF Mass Spectrometry

-

Sample Preparation:

-

Prepare a solution of the unconjugated carrier protein and the hapten-carrier conjugate at a known concentration.

-

-

Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10,000 Da) in a solvent mixture (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

-

-

Spotting:

-

Mix a small volume of the protein/conjugate solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).[15]

-

-

Data Acquisition:

-

Acquire the mass spectra of the unconjugated protein and the conjugate using a MALDI-TOF mass spectrometer.

-

-

Calculation:

-

Determine the average molecular weight of the protein and the conjugate.

-

Calculate the hapten density using the following formula:

-

Hapten Density = (Average MW of Conjugate - Average MW of Protein) / MW of Hapten

-

-

Development of a Competitive ELISA

Once specific antibodies are generated, a competitive ELISA can be developed to detect the hapten.

Protocol: Indirect Competitive ELISA

-

Coating:

-

Coat a microtiter plate with the hapten-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[16]

-

-

Washing:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

-

-

Blocking:

-

Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) and incubating for 1-2 hours at room temperature.[16]

-

-

Competition:

-

Add standard solutions of the hapten at various concentrations or the unknown samples to the wells.